Glycyl-D-proline

Description

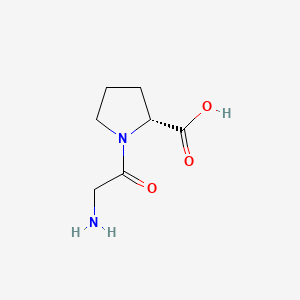

Glycyl-D-proline (CAS: 71884-56-5) is a dipeptide composed of glycine and D-proline, with the molecular formula C₇H₁₂N₂O₃ and a molecular weight of 172.18 g/mol. Its IUPAC name is (R)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid, distinguishing it from its L-proline counterpart by the stereochemistry of the proline residue. This compound is structurally characterized by a five-membered pyrrolidine ring in the D-configuration, which influences its biochemical interactions and metabolic stability . This compound has been identified as a downregulated metabolite in fungal culture studies, suggesting its role in secondary metabolic pathways under specific conditions .

Properties

IUPAC Name |

(2R)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNQNBZMBZJQJO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71884-56-5 | |

| Record name | N-Glycyl-D-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071884565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-GLYCYL-D-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M21K127J13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-D-proline can be synthesized through standard peptide synthesis techniques. One common method involves the coupling of glycine and D-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-proline can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the peptide.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Glycyl-D-proline is recognized for its potential in drug discovery and development. Its structure allows it to serve as a fundamental building block for creating novel therapeutic agents.

Neuroprotective Effects

Research indicates that this compound plays a significant role in enhancing neuroprotective effects and improving neurotrophic functions. It has been shown to regulate insulin-like growth factor-1 (IGF-1) levels, which is critical for neuronal survival and function . This regulation is particularly relevant in the context of central nervous system diseases, where maintaining IGF-1 homeostasis can mitigate neurodegeneration.

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory properties by modulating cytokine release. For instance, it has been reported to upregulate interferon-gamma (IFN-γ) levels while downregulating pro-inflammatory cytokines such as IL-1β and IL-6 . These properties highlight its potential as a therapeutic agent in inflammatory conditions.

Agricultural Biotechnology

This compound has shown promise in agricultural applications, particularly in pest control and crop protection.

Phytotoxicity and Pest Control

In trials, this compound exhibited selective phytotoxicity against certain weed species at low concentrations, indicating its potential as a biopesticide . Additionally, it has demonstrated acaricidal activity against pests like Tetranychus urticae, suggesting its utility in sustainable agriculture practices aimed at reducing chemical pesticide reliance.

Biochemical Research

The compound's unique properties make it an attractive candidate for various biochemical applications.

Enzyme Modulation

This compound has been investigated for its ability to modulate enzyme activity within biological systems. For example, it selectively inhibits chitinase enzymes, which are crucial for the growth of certain pathogens . This inhibition could pave the way for developing new treatments against microbial infections.

Building Block in Drug Design

The structural characteristics of this compound align with the "Rule of Two" for drug-likeness, making it suitable for scaffold-hopping and bioisostere applications in drug design . Its favorable topological polar surface area enhances its permeability across biological membranes, further supporting its candidacy as a lead compound in drug development.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Glycyl-D-proline involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide metabolism and may influence cellular processes through its effects on protein structure and function. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes such as prolyl hydroxylase and glycyl radical enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary analogs of Glycyl-D-proline include Glycyl-L-proline (CAS: 704-15-4) and other glycyl-amino acid derivatives. Key structural and physicochemical differences are summarized below:

| Property | This compound | Glycyl-L-proline | Glycinamide (CAS: 598-41-4) |

|---|---|---|---|

| CAS Number | 71884-56-5 | 704-15-4 | 598-41-4 |

| Stereochemistry | D-proline residue | L-proline residue | N/A (non-chiral) |

| Molecular Formula | C₇H₁₂N₂O₃ | C₇H₁₂N₂O₃ | C₂H₆N₂O |

| InChIKey | Not reported | KZNQNBZMBZJQJO-RXMQYKEDSA-N | YGSDIKSLYRFBMQ-UHFFFAOYSA-N |

| Thermodynamic Data | Not available | ΔrG° = 38.9 kcal/mol (gas phase) | Not available |

| Commercial Availability | Discontinued (CymitQuimica) | Available (NIST standards) | Widely available |

- Stereochemical Impact: The D-configuration of proline in this compound reduces its recognition by enzymes that typically process L-amino acids, limiting its metabolic integration compared to Glycyl-L-proline .

- Thermodynamic Stability: Glycyl-L-proline exhibits a reaction free energy (ΔrG°) of 38.9 kcal/mol in gas-phase studies, reflecting its stability under specific conditions. No analogous data exist for the D-isomer, highlighting a research gap .

Research and Commercial Relevance

- Synthetic Accessibility : this compound’s discontinued status in commercial catalogs (e.g., CymitQuimica) contrasts with the accessibility of Glycyl-L-proline, reflecting lower demand or synthesis challenges for D-isomers .

- Analytical Applications: Glycyl-L-proline is well-characterized in NIST databases, with applications in calibrating mass spectrometers and studying peptide bond energetics.

Biological Activity

Glycyl-D-proline (Gly-D-Pro) is a dipeptide composed of glycine and D-proline. It is a member of the class of cyclic dipeptides, known for their diverse biological activities, including neuroprotective, antioxidant, and anticancer properties. Understanding the biological activity of Gly-D-Pro is crucial for its potential applications in pharmaceuticals and therapeutic interventions.

Gly-D-Pro exhibits various biological activities primarily through its interactions with cellular pathways and enzymes. The following mechanisms have been identified:

- Antioxidant Activity : Gly-D-Pro has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Neuroprotective Effects : Research indicates that Gly-D-Pro may enhance neuronal survival and function. It has been linked to improved cognitive functions and reduced neuroinflammation, making it a candidate for treating conditions such as Alzheimer's disease.

- Inhibition of Cancer Cell Proliferation : Several studies have reported that Gly-D-Pro can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. This property has been observed in various cancer cell lines, including glioma and breast cancer cells.

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

- A study demonstrated that Gly-D-Pro exhibited significant cytotoxic effects on human glioma cell lines U87-MG and U251, with IC50 values of approximately 5.8 µM and 18.6 µM, respectively .

- Another investigation reported that Gly-D-Pro inhibited the growth of breast cancer cells (MCF-7) at concentrations as low as 27 µg/mL .

- Neuroprotective Mechanisms :

Data Tables

| Study | Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| U87-MG | 5.8 | Cytotoxicity | |

| U251 | 18.6 | Cytotoxicity | |

| MCF-7 | 27 | Growth Inhibition |

Enzymatic Interactions

Gly-D-Pro interacts with various enzymes, enhancing their activity or stability. For example, it has been shown to act as a substrate for specific glycyl radical enzymes (GREs), which are involved in anaerobic metabolism processes within gut microbiomes . These interactions are crucial for understanding its role in metabolic pathways and potential applications in gut health.

Implications for Drug Development

The biological activities of Gly-D-Pro suggest its potential as a therapeutic agent in various fields:

- Neuropharmacology : Due to its neuroprotective properties, Gly-D-Pro could be developed into treatments for neurodegenerative diseases.

- Oncology : Its ability to inhibit cancer cell proliferation positions it as a candidate for anticancer drug development.

- Gut Health : As an enhancer of GRE activity, it may play a role in modulating gut microbiota and improving gut health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.